molecular formula C14H16ClN3S B2784457 1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine CAS No. 923821-13-0

1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine

Cat. No.: B2784457
CAS No.: 923821-13-0
M. Wt: 293.81
InChI Key: OSXJSKSNKSLVHK-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine is a heterocyclic compound that features a thiazole ring, a piperazine ring, and a chlorophenyl group.

Biochemical Analysis

Biochemical Properties

The nature of these interactions is largely dependent on the specific substituents present on the thiazole ring .

Cellular Effects

Thiazole derivatives have been reported to exhibit various effects on cellular processes . For instance, they can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives can exhibit changes in their effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Thiazole derivatives can exhibit varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving 1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine are not well-characterized. Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives can interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well-characterized. Thiazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and substituted derivatives of the original compound .

Scientific Research Applications

1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine
  • 1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-4-methylpiperazine
  • 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine

Comparison: 1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different levels of potency and selectivity in its biological activities .

Properties

IUPAC Name

4-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3S/c1-17-6-8-18(9-7-17)14-16-13(10-19-14)11-2-4-12(15)5-3-11/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXJSKSNKSLVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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